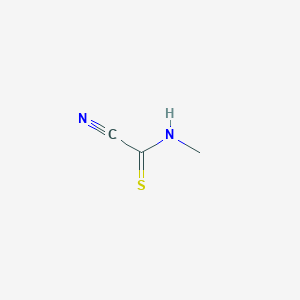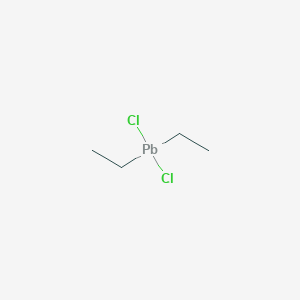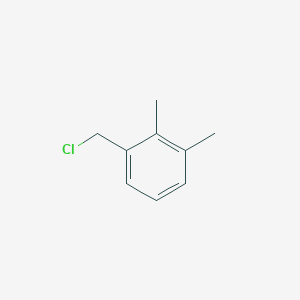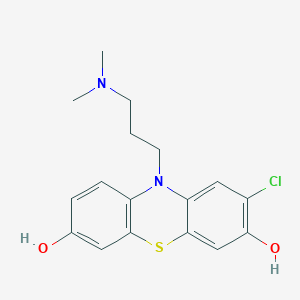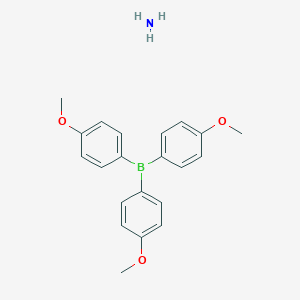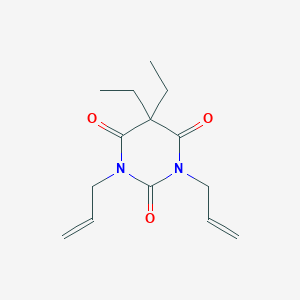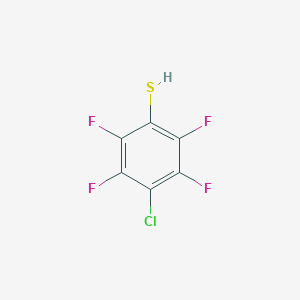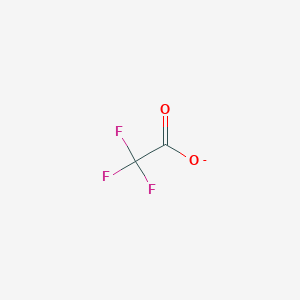
Trifluoroacetate
Descripción general
Descripción
Trifluoroacetate, also known as TFA, is a chemical compound that has gained significant attention in recent years due to its wide range of applications in scientific research. TFA is a strong acid with a pKa value of 0.23 and is commonly used as a reagent in organic chemistry.
Aplicaciones Científicas De Investigación
1. Organic Synthesis
Trifluoroacetic acid (TFA) has extensive applications in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations such as rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. TFA's unique properties, such as being a strong acid, water miscible, and having a low boiling point, make it valuable in organic chemistry research (López & Salazar, 2013).
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS analysis of proteins, TFA is often used as a mobile phase additive due to its ability to provide symmetrical and narrow peak shapes for proteins. However, it can decrease mass spectrometric sensitivity through ion-pairing and spray destabilization. Alternatives to TFA, like formate buffer, are explored to improve MS sensitivity (Bobály et al., 2015).
3. Protein and Peptide Purification
TFA is used in pharmaceutical applications for protein and peptide purification. Its toxic nature necessitates reliable methods to measure its effective removal. Ion chromatography methods have been developed to determine residual TFA concentration in various samples in the pharmaceutical industry (Kaiser & Rohrer, 2004).
4. Enhancing LC-MS Sensitivity
TFA is used to enhance reversed phase chromatographic performance. However, it can suppress signals in electrospray ionization-mass spectrometry (ESI-MS). Supercharging agents have been found to counteract this suppression, improving both separation efficiency and detection limits in LC/MS analyses (Nshanian et al., 2017).
5. Environmental Impact Studies
Studies have been conducted to assess the impact of TFA, a breakdown product of various industrial processes, on ecosystems. For example, the effects of TFA on vernal pool ecosystems were studied, focusing on soil microbial communities and plant species. The results indicated that predicted concentrations of TFA would not adversely affect the development of these communities and species (Benesch et al., 2002).
Propiedades
Número CAS |
14477-72-6 |
|---|---|
Nombre del producto |
Trifluoroacetate |
Fórmula molecular |
C2F3O2- |
Peso molecular |
113.02 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
Clave InChI |
DTQVDTLACAAQTR-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)[O-] |
SMILES canónico |
C(=O)(C(F)(F)F)[O-] |
Otros números CAS |
14477-72-6 |
Sinónimos |
Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

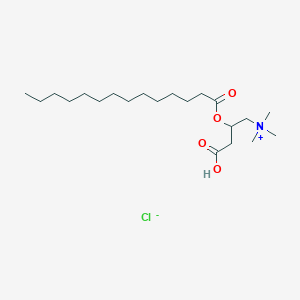
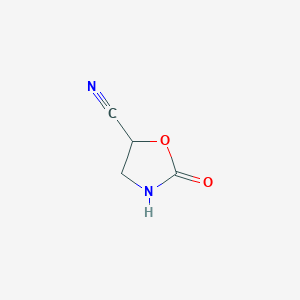
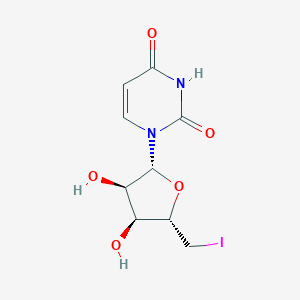
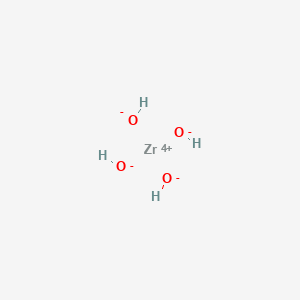
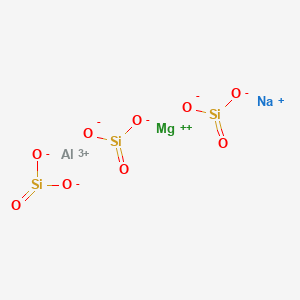
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
